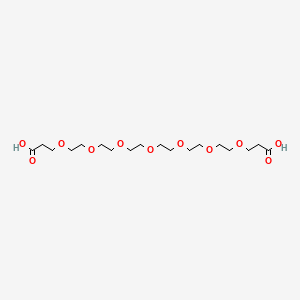

Bis-PEG7-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O11/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUREXAVZVVOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Bis-PEG7-acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG7-acid is a homobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its defined length, hydrophilicity, and terminal carboxylic acid functionalities offer a versatile platform for covalently linking biomolecules to therapeutic agents or other chemical entities. This guide provides a comprehensive overview of the properties of Bis-PEG7-acid, detailed experimental protocols for its application, and a summary of relevant quantitative data to inform its use in research and drug development.

Core Properties of Bis-PEG7-acid

Bis-PEG7-acid is characterized by a central chain of seven ethylene glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts a unique combination of physical and chemical properties that are advantageous for bioconjugation.

Physicochemical Properties

The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the molecules it links, which is particularly beneficial when working with hydrophobic drugs or proteins prone to aggregation.[1] While specific solubility data for Bis-PEG7-acid in various solvents is not extensively published, its structural analogue, Bis-PEG7-NHS ester, is known to be soluble in organic solvents like DMSO, DCM, and DMF.[2]

Table 1: Physicochemical Properties of Bis-PEG7-acid

| Property | Value | Source(s) |

| Molecular Formula | C18H34O11 | [3] |

| Molecular Weight | 426.46 g/mol | [4] |

| Appearance | Viscous liquid | [4] |

| Purity | ≥95-98% | |

| Storage Conditions | -20°C |

Note: Some sources report alternative molecular formulas and weights (e.g., C20H38O12 and 470.51 g/mol ), which may correspond to variations in the exact length of the PEG chain or the nature of the end groups. Researchers should always refer to the certificate of analysis for the specific batch being used.

Chemical Properties and Reactivity

The key chemical feature of Bis-PEG7-acid is the presence of two terminal carboxylic acid groups. These groups can be readily activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. This reaction is the foundation of its utility as a crosslinking agent.

Activation of Carboxylic Acids: The carboxylic acid groups of Bis-PEG7-acid require activation to facilitate efficient amide bond formation. This is typically achieved using carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable, amine-reactive intermediate. Other coupling reagents like HATU can also be employed.

Applications in Drug Development

The unique properties of Bis-PEG7-acid make it a valuable linker in the design of complex therapeutic molecules.

Antibody-Drug Conjugates (ADCs)

In ADC development, Bis-PEG7-acid can be used to attach a cytotoxic payload to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile. Comparative studies have suggested that PEG7-based linkers can lead to enhanced ADC serum stability compared to shorter PEG chains.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Bis-PEG7-acid can serve as the linker connecting the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG7 chain are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the use of Bis-PEG7-acid in bioconjugation. Optimization of reaction conditions is often necessary for specific applications.

Protocol 1: Amide Bond Formation for Protein Conjugation

This protocol describes the two-step process of activating Bis-PEG7-acid and conjugating it to a protein containing primary amines (e.g., lysine residues).

Materials:

-

Bis-PEG7-acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation of Bis-PEG7-acid:

-

Dissolve Bis-PEG7-acid in anhydrous DMF or DMSO.

-

Add 1.1 to 1.5 equivalents of EDC and NHS (or sulfo-NHS) to the Bis-PEG7-acid solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.

-

-

Conjugation to Protein:

-

Add the activated Bis-PEG7-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized to achieve the desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

-

Purify the conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.

-

Table 2: Representative Reaction Conditions for Amide Coupling

| Parameter | Recommended Range | Notes |

| Molar Ratio (EDC/NHS:Carboxyl) | 2-5 : 2-5 : 1 | An excess of activating agents is used to drive the formation of the NHS ester. |

| Activation pH | 4.5 - 6.0 | More efficient activation of the carboxyl groups. |

| Coupling pH | 7.0 - 8.5 | Optimal for the reaction of NHS-esters with primary amines. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help control the reaction and minimize side reactions. |

| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the amine and the desired level of conjugation. |

Protocol 2: Synthesis of a PROTAC using Bis-PEG7-acid

This protocol outlines a general approach for synthesizing a PROTAC where Bis-PEG7-acid links a target-binding ligand (Ligand 1) and an E3 ligase ligand (Ligand 2). This often involves a sequential coupling strategy.

Materials:

-

Bis-PEG7-acid

-

Ligand 1 (with an amine or alcohol group for initial coupling)

-

Ligand 2 (with an amine group for final coupling)

-

Coupling reagents (e.g., HATU, DIPEA or EDC, NHS)

-

Appropriate anhydrous solvents (e.g., DMF)

-

Purification system (e.g., HPLC)

Procedure:

-

First Amide Coupling:

-

Dissolve Ligand 1 and a molar excess of Bis-PEG7-acid in an anhydrous solvent.

-

Add the appropriate coupling reagents (e.g., HATU and DIPEA).

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting Ligand 1-PEG7-acid conjugate.

-

-

Second Amide Coupling:

-

Dissolve the purified Ligand 1-PEG7-acid conjugate and Ligand 2 in an anhydrous solvent.

-

Add the coupling reagents.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Table 3: Example Yields for PROTAC Synthesis Steps

| Reaction Step | Reported Yield Range | Notes |

| Amide Bond Formation | Generally high | Yields are highly dependent on the specific substrates and reaction conditions. |

| Click Chemistry (for alternative linkers) | Up to 90% | Illustrates the efficiency of common ligation chemistries used in PROTAC synthesis. |

Visualization of Workflows

Amide Bond Formation Workflow

The following diagram illustrates the general workflow for activating Bis-PEG7-acid and conjugating it to an amine-containing molecule.

Caption: Workflow for the activation and conjugation of Bis-PEG7-acid.

PROTAC Synthesis Workflow

This diagram outlines a generalized synthetic route for a PROTAC using Bis-PEG7-acid as the linker.

Caption: Generalized workflow for PROTAC synthesis using Bis-PEG7-acid.

Safety Information

According to the Safety Data Sheet (SDS) for Bis-PEG7-acid, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be taken when handling this chemical, including wearing protective gloves, clothing, and eye protection. Avoid release to the environment and dispose of the compound and its container in accordance with local regulations.

Conclusion

Bis-PEG7-acid is a well-defined, hydrophilic, and versatile homobifunctional linker that plays a significant role in modern drug development. Its ability to form stable amide bonds upon activation makes it a valuable tool for the synthesis of ADCs and PROTACs. The PEG7 spacer often provides an optimal balance of hydrophilicity and length to improve the physicochemical properties and biological activity of the resulting conjugates. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize Bis-PEG7-acid in their work, with the understanding that optimization for specific applications is crucial for success.

References

An In-depth Technical Guide to Bis-PEG7-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG7-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Bis-PEG7-acid

Bis-PEG7-acid is a polyethylene glycol (PEG)-based linker characterized by a central chain of seven ethylene glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts valuable physicochemical properties, most notably high aqueous solubility and biocompatibility, which are critical for its applications in biological systems.

There are some discrepancies in the reported molecular formula and weight for Bis-PEG7-acid among various suppliers. This is likely due to different synthetic routes or the inclusion of additional atoms in the terminal groups. The two commonly cited structures and their corresponding molecular weights are detailed below. It is crucial for researchers to confirm the specific structure of the Bis-PEG7-acid they are using.

| Property | Value (Structure 1) | Value (Structure 2) | Reference(s) |

| Synonym | HOOC-(CH2)2-(OCH2CH2)7-O-(CH2)2-COOH | HOOC-CH2-O-(CH2CH2O)7-CH2-COOH | [1][2] |

| Molecular Formula | C20H38O12 | C18H34O11 | [1][2] |

| Molecular Weight | 470.51 g/mol | 426.46 g/mol | [1] |

| CAS Number | 1246189-43-4 | 94376-75-7 | |

| Appearance | Colorless to pale yellow viscous liquid or solid | Colorless to pale yellow viscous liquid or solid | |

| Solubility | Soluble in water and most organic solvents | Soluble in water and most organic solvents | |

| Storage | Store at -20°C, desiccated | Store at -20°C, desiccated |

Mechanism of Action and Bioconjugation

The utility of Bis-PEG7-acid as a crosslinker stems from its two terminal carboxylic acid groups. These groups can be activated to react with primary amines, such as the lysine residues on the surface of proteins or antibodies, to form stable amide bonds. This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The activation of the carboxylic acid with EDC and NHS forms a more stable and amine-reactive NHS ester intermediate. This intermediate then readily reacts with a primary amine to form a covalent amide linkage, releasing NHS as a byproduct. The hydrophilic PEG7 spacer enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules.

Key Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, Bis-PEG7-acid can be used to link a cytotoxic drug to a monoclonal antibody. The linker's hydrophilicity can help to overcome the aggregation-prone nature of some hydrophobic drug payloads, leading to ADCs with improved pharmacokinetic properties.

Proteolysis Targeting Chimeras (PROTACs)

Bis-PEG7-acid is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The length and flexibility of the Bis-PEG7-acid linker can be optimized to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient protein degradation.

Experimental Protocols

The following are generalized protocols for the use of Bis-PEG7-acid in bioconjugation. Optimization of reaction conditions, including stoichiometry and buffer composition, is recommended for each specific application.

Two-Step EDC/NHS Coupling of Bis-PEG7-acid to a Protein

This protocol describes the covalent conjugation of a protein to a surface or another molecule functionalized with Bis-PEG7-acid.

Materials:

-

Bis-PEG7-acid

-

Protein to be conjugated (in an amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve Bis-PEG7-acid in Activation Buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add a molar excess of EDC and Sulfo-NHS to the Bis-PEG7-acid solution.

-

Incubate for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.

-

-

Conjugation to Protein:

-

Immediately add the activated Bis-PEG7-acid solution to the protein solution in Coupling Buffer. The molar ratio of activated linker to protein should be optimized.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to inactivate any unreacted Sulfo-NHS esters.

-

Purify the protein conjugate using a desalting column to remove excess reagents and byproducts.

-

Synthesis of a PROTAC using Bis-PEG7-acid Linker

This protocol outlines a general approach for synthesizing a PROTAC where Bis-PEG7-acid links a target protein ligand and an E3 ligase ligand.

Materials:

-

Target protein ligand with a free amine group

-

E3 ligase ligand with a free amine group

-

Bis-PEG7-acid

-

EDC and NHS

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

First Amide Coupling:

-

Dissolve the target protein ligand and a molar excess of Bis-PEG7-acid in anhydrous DMF.

-

Add EDC and NHS to activate one of the carboxylic acid groups on Bis-PEG7-acid.

-

Add DIPEA and stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the mono-conjugated product by HPLC.

-

-

Second Amide Coupling:

-

Dissolve the purified mono-conjugate and the E3 ligase ligand in anhydrous DMF.

-

Add EDC and NHS to activate the remaining carboxylic acid group.

-

Add DIPEA and stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the final PROTAC product by HPLC.

-

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a Bis-PEG7-acid linker.

References

Synthesis and Purity of Bis-PEG7-acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis and purity analysis of Bis-PEG7-acid, a homobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details experimental protocols, data presentation in structured tables, and visual diagrams of key processes to ensure clarity and reproducibility in a laboratory setting.

Introduction

Bis-PEG7-acid, also known as α,ω-bis(carboxymethyl) heptaethylene glycol, is a valuable tool in bioconjugation and drug delivery. Its structure features a hydrophilic 7-unit polyethylene glycol (PEG) spacer flanked by two terminal carboxylic acid groups. This configuration allows for the covalent attachment to amine-containing molecules, such as proteins, peptides, and other biologics, through the formation of stable amide bonds. The PEG linker enhances the solubility and stability of the resulting conjugates, making it a critical component in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Synthesis of Bis-PEG7-acid

The primary route for synthesizing Bis-PEG7-acid involves the oxidation of the corresponding diol, heptaethylene glycol. Two common methods for this transformation are direct oxidation using strong oxidizing agents and catalytic oxidation.

Direct Oxidation Method

A prevalent method for the synthesis of PEG-dicarboxylic acids is the direct oxidation of the corresponding PEG diol using chromium trioxide (CrO₃) in the presence of sulfuric acid.[1] This method offers high conversion rates and yields.

-

Dissolution: Dissolve heptaethylene glycol (1 equivalent) in deionized water. To this solution, add concentrated sulfuric acid (96%).

-

Oxidation: While stirring at ambient temperature, add an aqueous solution of chromium trioxide (CrO₃) dropwise. The reaction mixture will change color from orange to green-blue.

-

Reaction Monitoring: Continue stirring for approximately 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (CH₂Cl₂).

-

Purification: Combine the organic layers and wash sequentially with water and a saturated sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Isolation: Precipitate the final product, Bis-PEG7-acid, by adding diethyl ether. Filter the solid and dry under vacuum.

Catalytic Oxidation Method

An alternative, more environmentally friendly approach utilizes a platinum-based catalyst with oxygen as the oxidant.[2][3] This method provides good yields and avoids the use of heavy metal oxidants.

-

Reaction Setup: In a pressure reactor, charge an aqueous solution of heptaethylene glycol. Add a platinum-on-carbon catalyst.

-

Oxidation: Pressurize the reactor with oxygen to approximately 100 psig. Heat the reaction mixture to around 70°C with vigorous stirring.

-

Reaction Monitoring: The reaction is typically complete within 8 hours.

-

Isolation: After cooling and depressurizing the reactor, filter to remove the catalyst. Concentrate the filtrate to yield the crude Bis-PEG7-acid.

-

Purification: The crude product can be further purified by crystallization.

Synthesis Workflow

Quantitative Data for Synthesis

| Parameter | Direct Oxidation Method | Catalytic Oxidation Method |

| Starting Material | Heptaethylene Glycol | Heptaethylene Glycol |

| Key Reagents | CrO₃, H₂SO₄ | Platinum on Carbon, O₂ |

| Conversion Rate | >98%[1] | Quantitative |

| Recovered Yield | 90-95%[1] | 80-90% |

| Reaction Time | ~8 hours | ~8 hours |

| Reaction Temperature | Ambient | ~70°C |

Purity Analysis of Bis-PEG7-acid

Ensuring the purity of Bis-PEG7-acid is critical for its successful application in bioconjugation. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of Bis-PEG7-acid and detecting any impurities. Due to the lack of a strong UV chromophore in the PEG backbone, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often used for detection.

-

Column: A reversed-phase C18 column is suitable for separation.

-

Mobile Phase: A gradient of water and acetonitrile is typically used.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Sample Preparation: Dissolve a small amount of Bis-PEG7-acid in the initial mobile phase.

-

Analysis: Inject the sample and run the gradient. The purity is determined by the relative peak area of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Bis-PEG7-acid.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: The spectrum should show characteristic peaks for the PEG backbone protons and the protons adjacent to the carboxylic acid groups. The integration of these peaks can confirm the structure and purity.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~3.6-3.7 ppm: Methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).

-

~4.1-4.2 ppm: Methylene protons adjacent to the carboxylic acid group (-O-CH₂-COOH).

-

~10-12 ppm: Broad singlet for the carboxylic acid proton (-COOH).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Bis-PEG7-acid. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

Mobile Phase: A mixture of water and acetonitrile, often with a small amount of formic acid to aid ionization.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of Bis-PEG7-acid ([M+H]⁺ or [M+Na]⁺).

Purity Analysis Workflow

Quantitative Data for Purity Analysis

| Analytical Technique | Parameter | Typical Result |

| HPLC | Purity | ≥95% |

| ¹H NMR | Structural Confirmation | Conforms to the expected structure |

| Mass Spectrometry | Molecular Weight (C₁₈H₃₄O₁₁) | Expected [M+H]⁺: 427.21 |

Conclusion

The synthesis of Bis-PEG7-acid can be reliably achieved through the oxidation of heptaethylene glycol, with both direct and catalytic methods offering high yields. Rigorous purity analysis using a combination of HPLC, NMR, and MS is essential to ensure the quality of the final product for its intended applications in bioconjugation and drug development. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and researchers in the field.

References

A Technical Guide to the Solubility of Bis-PEG7-acid in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG7-acid, a homobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. Understanding the solubility of this polyethylene glycol (PEG) derivative in various solvents is critical for its effective application in pharmaceutical and research settings. This document outlines its solubility profile, details experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Core Concepts of Bis-PEG7-acid Solubility

Bis-PEG7-acid, characterized by a central hydrophilic chain of seven ethylene glycol units flanked by terminal carboxylic acid groups, exhibits a solubility profile largely dictated by this structure. The PEG spacer inherently enhances solubility in aqueous media[1]. The terminal carboxylic acids can engage in hydrogen bonding, further influencing interactions with protic solvents. Generally, PEGylated compounds, including Bis-PEG7-acid, are known for their solubility in both water and a range of organic solvents[2][3].

Quantitative Solubility Data

Precise quantitative solubility data for Bis-PEG7-acid is not extensively published across a wide range of solvents. However, available data and information on analogous compounds provide valuable insights.

| Solvent | Chemical Formula | Type | Reported Solubility of Bis-PEG7-acid or Analogs |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 175 mg/mL (for Bis-PEG7-acid)[4] |

| Water | H₂O | Polar Protic | Soluble (for the related Bis-PEG3-acid)[5] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble (for Bis-PEG3-acid and Bis-PEG7-NHS ester) |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble (for the related Bis-PEG7-NHS ester) |

Note: The solubility of PEG compounds can be influenced by factors such as the molecular weight of the PEG chain and the nature of the terminal functional groups. The data for analogs provides a strong indication of the expected solubility behavior of Bis-PEG7-acid.

Experimental Protocols for Solubility Determination

Accurate determination of small molecule solubility is crucial for various applications. The following are standard experimental protocols that can be adapted for Bis-PEG7-acid.

Method 1: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solute (Bis-PEG7-acid) is added to a specific solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Protocol:

-

Preparation: Add an excess amount of Bis-PEG7-acid to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer. The equilibration time can vary depending on the compound and solvent but is typically 24-48 hours.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of Bis-PEG7-acid in the supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.

-

Prepare a calibration curve using standard solutions of Bis-PEG7-acid of known concentrations.

-

Inject the supernatant sample into the HPLC system.

-

Calculate the concentration based on the peak area and the calibration curve.

-

Method 2: Solution Calorimetry

Solution calorimetry offers a reliable alternative for measuring drug solubility, particularly in viscous solutions.

Principle: This method measures the heat of dissolution when a solute is dissolved in a solvent. The point at which heat generation ceases indicates that the solution is saturated.

Detailed Protocol:

-

Instrument Setup: Use a semi-adiabatic solution calorimeter.

-

Measurement: Measure the heat of dissolution as small, known amounts of Bis-PEG7-acid are incrementally added to the solvent.

-

Endpoint Determination: The dissolution endpoint is identified when the heat signal plateaus, indicating that no more solute can dissolve.

-

Solubility Calculation: The total mass of the dissolved solute at the saturation point, divided by the volume of the solvent, gives the solubility.

Visualizing Key Concepts

To further elucidate the principles governing the use and properties of Bis-PEG7-acid, the following diagrams are provided.

Caption: Factors influencing the solubility of Bis-PEG7-acid.

Caption: Typical bioconjugation workflow using Bis-PEG7-acid.

References

The Fulcrum of Function: A Technical Guide to the PEG7 Spacer in Bis-PEG7-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of advanced bioconjugation and therapeutic development, the precise architecture of linker molecules is paramount. Bis-PEG7-acid, a homobifunctional crosslinker, has emerged as a critical tool, particularly in the synthesis of sophisticated constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At its core lies the PEG7 spacer, a discrete polyethylene glycol chain of seven ethylene oxide units. This technical guide provides an in-depth examination of the PEG7 spacer, elucidating its role in modulating the physicochemical and pharmacological properties of bifunctional molecules. We will explore its impact on solubility, stability, and steric hindrance, present quantitative data comparing various PEG linker lengths, detail relevant experimental protocols, and visualize the complex biological pathways and workflows where it plays a central role.

Introduction: The Molecular Bridge

Bis-PEG7-acid is a chemical linker characterized by a central, hydrophilic spacer of seven repeating ethylene glycol units, flanked by a reactive carboxylic acid group at each terminus. This structure allows it to act as a molecular bridge, covalently connecting two different molecules of interest. The true significance of Bis-PEG7-acid, however, lies in the specific properties imparted by its PEG7 core.

Polyethylene glycol (PEG) linkers are renowned for their unique combination of properties:

-

Hydrophilicity: The repeating ethylene oxide units form hydrogen bonds with water, significantly increasing the aqueous solubility of conjugated molecules, a crucial feature when dealing with hydrophobic drugs or proteins.[1]

-

Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and generally elicits a minimal immune response, earning it a "stealth" reputation.[1]

-

Flexibility: The free rotation around the C-O bonds in the PEG backbone provides conformational flexibility, which is essential for allowing the two conjugated molecules to adopt optimal orientations for biological activity.[1]

-

Defined Length: Unlike polydisperse polymers, discrete PEG linkers like PEG7 offer a precisely defined length, enabling systematic optimization of spatial separation between the conjugated moieties.

The Role of the PEG7 Spacer: A Quantitative Perspective

The length of the PEG spacer is not a trivial parameter; it is a critical design element that dictates the efficacy of the final bifunctional molecule. The choice of a PEG7 linker represents a specific balance between providing sufficient separation and avoiding excessive flexibility or length, which can sometimes be detrimental.

Impact on Proteolysis Targeting Chimeras (PROTACs)

In a PROTAC, the linker connects a ligand for a target Protein of Interest (POI) to a ligand for an E3 ubiquitin ligase. The linker's role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[2][3] The length of the PEG spacer directly influences the geometry and stability of this complex.

Table 1: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

| Target Protein | E3 Ligase Ligand | PEG Linker Length (atoms) | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Reference |

|---|---|---|---|---|---|

| Estrogen Receptor α (ERα) | VHL Ligand | 12 (approx. PEG2) | > 1000 nM | < 20% | |

| Estrogen Receptor α (ERα) | VHL Ligand | 16 (approx. PEG4) | ~100 nM | > 80% | |

| Estrogen Receptor α (ERα) | VHL Ligand | 24 (approx. PEG7) | ~25 nM | > 90% | |

| Estrogen Receptor α (ERα) | VHL Ligand | 28 (approx. PEG8) | ~50 nM | > 80% | |

| TANK-binding kinase 1 (TBK1) | VHL Ligand | < 12 | No Degradation | N/A | |

| TANK-binding kinase 1 (TBK1) | VHL Ligand | 21 (approx. PEG6) | 3 nM | 96% |

| TANK-binding kinase 1 (TBK1) | VHL Ligand | 29 (approx. PEG8) | 292 nM | 76% | |

Note: Data is synthesized from multiple sources to illustrate trends. Absolute values are study-dependent.

As the data suggests, an optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced potency due to entropic penalties and inefficient ubiquitination.

Impact on Antibody-Drug Conjugates (ADCs)

In ADCs, the linker tethers a potent cytotoxic payload to a monoclonal antibody. The PEG spacer enhances the overall solubility and stability of the ADC, which is particularly important when conjugating hydrophobic drugs. This allows for a higher drug-to-antibody ratio (DAR) without inducing aggregation, which can lead to rapid clearance from circulation.

Table 2: Influence of PEG Linker Length on ADC Properties

| ADC Property | No PEG Linker | Short PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG8-PEG12) | Reference |

|---|---|---|---|---|

| Solubility | Low (risk of aggregation) | Improved | Significantly Improved | |

| Plasma Half-Life | Shorter | Extended | Significantly Extended | |

| In Vivo Efficacy | Baseline | Enhanced | Often Maximized |

| In Vitro Potency (IC50) | Potent | May slightly decrease | May further decrease | |

Longer PEG chains create a hydrophilic "hydration shell" around the payload, shielding it from the surrounding environment, which reduces non-specific interactions and slows clearance rates. However, there can be a trade-off, as very long linkers may sometimes slightly decrease the in vitro cytotoxic potency.

Core Experimental Protocols

The utility of Bis-PEG7-acid is realized through its chemical reactivity. The dual carboxylic acid groups allow for conjugation to primary amines on target molecules, typically through the formation of stable amide bonds.

General Protocol for Two-Step EDC/NHS Amide Coupling

This protocol describes the activation of a carboxylic acid on Bis-PEG7-acid with EDC and NHS, followed by conjugation to an amine-containing molecule (e.g., a protein or a synthetic ligand).

Materials:

-

Bis-PEG7-acid

-

Molecule #1 (containing a primary amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

-

Desalting Columns

Procedure:

-

Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials. Prepare fresh stock solutions in anhydrous DMF or DMSO if needed.

-

Activation of Bis-PEG7-acid:

-

Dissolve Bis-PEG7-acid in Activation Buffer.

-

Add a molar excess of EDC (e.g., 2-10 fold) and NHS (e.g., 5-20 fold) to the Bis-PEG7-acid solution.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the activated Bis-PEG7-acid solution to Molecule #1, which has been dissolved in Coupling Buffer. The optimal pH for the reaction with primary amines is 7.2-8.0.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.

-

-

Purification:

-

Purify the resulting conjugate using a desalting column or other appropriate chromatographic techniques (e.g., SEC, HIC) to remove excess reagents and byproducts.

-

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol outlines the final step in a convergent PROTAC synthesis, where an amine-functionalized linker-warhead is coupled to a carboxyl-functionalized E3 ligase ligand.

Materials:

-

Component A-PEG7-NH2 (Warhead-Linker)

-

Component B-COOH (E3 Ligase Ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Reaction Setup: Dissolve Component B-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Activation: Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of Component A-PEG7-NH2 (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO3, and brine.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the final PROTAC product by preparative HPLC.

Mandatory Visualizations

To better understand the processes involving the PEG7 spacer, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.

Caption: PROTAC mechanism of action facilitated by a PEG linker.

Caption: Experimental workflow for ADC characterization by LC-MS.

Conclusion

The PEG7 spacer in Bis-PEG7-acid is far more than a simple connector; it is a sophisticated chemical tool that provides drug development professionals with a means to rationally design and optimize complex therapeutic molecules. Its discrete length, combined with the inherent hydrophilicity and biocompatibility of polyethylene glycol, allows for the fine-tuning of critical parameters such as solubility, stability, and the spatial orientation of conjugated moieties. As evidenced by its application in PROTACs and ADCs, the selection of the appropriate linker length is a decisive factor in achieving the desired therapeutic outcome. A thorough understanding of the properties and protocols associated with the PEG7 spacer is therefore essential for the continued advancement of targeted therapies.

References

A Comprehensive Technical Guide to Homobifunctional Crosslinkers for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of homobifunctional crosslinkers, essential tools for covalently linking proteins and other biomolecules. This guide details the core principles of homobifunctional crosslinking, their chemical specificities, and applications in research and drug development. We present quantitative data for a range of common crosslinkers, detailed experimental protocols for their use, and visualizations of key workflows and chemical reactions to aid in the design and execution of your protein conjugation strategies.

Introduction to Homobifunctional Crosslinkers

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to form covalent bonds with the same functional group on one or more molecules.[1][2] These reagents are invaluable for a variety of applications, including the study of protein-protein interactions, the stabilization of protein conformations, and the creation of protein-polymer conjugates.[1][2] The two reactive ends of a homobifunctional crosslinker are separated by a spacer arm, the length and chemical nature of which can be varied to suit specific applications.[3]

The primary advantage of homobifunctional crosslinkers lies in their ability to "freeze" protein interactions in time, providing a snapshot of protein complexes as they exist in solution. However, their use in a single-step reaction can also lead to a heterogeneous mixture of products, including intramolecular crosslinks and intermolecular polymers, which requires careful optimization and analysis.

Types of Homobifunctional Crosslinkers and Their Reactive Chemistries

Homobifunctional crosslinkers are most commonly designed to react with primary amines or sulfhydryl groups, which are readily available on the surface of most proteins.

Amine-Reactive Homobifunctional Crosslinkers

These crosslinkers primarily target the primary amines (-NH₂) found on the N-terminus of polypeptide chains and the side chain of lysine residues. The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.

-

N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-8.5). A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, it is crucial to perform reactions in amine-free buffers such as phosphate, borate, or carbonate buffers.

-

Imidoesters: Imidoesters react with primary amines at a more alkaline pH (typically 8-10) to form amidine bonds. A key feature of this reaction is the retention of the positive charge of the original amine group, which can be important for maintaining the native structure and function of the protein.

The chemical reaction between an amine-reactive homobifunctional crosslinker (using Disuccinimidyl suberate - DSS as an example) and the primary amines on a protein is depicted below.

Sulfhydryl-Reactive Homobifunctional Crosslinkers

These crosslinkers target the sulfhydryl groups (-SH) of cysteine residues. This approach is often more specific than amine-reactive crosslinking due to the lower abundance of cysteine residues in proteins.

-

Maleimides: Maleimide groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable, irreversible thioether bonds. Above pH 7.5, maleimides can also react with primary amines. It is important to perform these reactions in the absence of reducing agents, which would compete for reaction with the maleimide groups.

-

Haloacetyls: Iodoacetyl and bromoacetyl groups react with sulfhydryl groups at physiological to alkaline pH (7.2-9) to form stable thioether linkages. To prevent side reactions with tyrosine, histidine, and tryptophan residues, these reactions should be carried out in the dark.

-

Pyridyl Disulfides: These groups react with sulfhydryls over a broad pH range to form disulfide bonds. A key advantage of this chemistry is that the resulting disulfide bond is cleavable by reducing agents such as dithiothreitol (DTT), allowing for the separation of the crosslinked proteins for further analysis.

Quantitative Data for Common Homobifunctional Crosslinkers

The choice of a homobifunctional crosslinker is often dictated by the required spacer arm length, its solubility, and whether the crosslink needs to be cleavable. The following tables summarize the properties of several common amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.

Table 1: Amine-Reactive Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |

| Disuccinimidyl suberate | DSS | NHS ester | 11.4 | No | No |

| Bis(sulfosuccinimidyl) suberate | BS³ | Sulfo-NHS ester | 11.4 | No | Yes |

| Disuccinimidyl glutarate | DSG | NHS ester | 7.7 | No | No |

| Disuccinimidyl tartrate | DST | NHS ester | 6.4 | Yes (Periodate) | No |

| Dithiobis(succinimidyl propionate) | DSP | NHS ester | 12.0 | Yes (Reducing agents) | No |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Sulfo-NHS ester | 12.0 | Yes (Reducing agents) | Yes |

| Ethylene glycol bis(succinimidyl succinate) | EGS | NHS ester | 16.1 | Yes (Hydroxylamine) | No |

| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | Sulfo-NHS ester | 16.1 | Yes (Hydroxylamine) | Yes |

| Dimethyl pimelimidate | DMP | Imidoester | 9.2 | No | Yes |

| Dimethyl suberimidate | DMS | Imidoester | 11.0 | No | Yes |

| Glutaraldehyde | Aldehyde | 7.5 | No | Yes |

Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers

| Crosslinker | Abbreviation | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |

| Bismaleimidoethane | BMOE | Maleimide | 8.0 | No | No |

| 1,4-Bismaleimidobutane | BMB | Maleimide | 10.9 | No | No |

| Bismaleimidohexane | BMH | Maleimide | 16.1 | No | No |

| Dithiobis(maleimidoethane) | DTME | Maleimide | 13.2 | Yes (Reducing agents) | No |

| 1,4-Bis-[3-(2-pyridyldithio)-propionamido]butane | DPDPB | Pyridyl disulfide | 19.9 | Yes (Reducing agents) | No |

Experimental Protocols

The following are generalized protocols for common applications of homobifunctional crosslinkers. It is important to optimize the reaction conditions, such as protein concentration and crosslinker-to-protein molar ratio, for each specific application.

Protocol for Protein-Protein Crosslinking using DSS

This protocol is designed for identifying protein-protein interactions in a purified complex or a cell lysate.

Materials:

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)

-

Disuccinimidyl suberate (DSS)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE reagents

-

Mass spectrometer (for identification of crosslinked peptides)

Procedure:

-

Protein Preparation: Prepare the protein sample at a concentration of 0.1-5 mg/mL in an amine-free buffer. If starting from a cell lysate, clarify the lysate by centrifugation.

-

DSS Stock Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO or DMF.

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-2 mM. The optimal molar excess of DSS to protein will need to be determined empirically but typically ranges from 20:1 to 50:1.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis:

-

SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.

-

Mass Spectrometry: For identification of interacting proteins and crosslinked residues, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin), followed by enrichment of crosslinked peptides and analysis by LC-MS/MS.

-

Protocol for Antibody-Enzyme Conjugation using Glutaraldehyde

This one-step protocol is a common method for preparing antibody-enzyme conjugates for use in immunoassays.

Materials:

-

Antibody solution (in PBS)

-

Enzyme solution (e.g., Horseradish Peroxidase - HRP, in PBS)

-

Glutaraldehyde solution (e.g., 25% aqueous solution)

-

Quenching/Blocking solution (e.g., 1 M ethanolamine or glycine, pH 8.0)

-

Dialysis tubing or desalting column

Procedure:

-

Protein Preparation: Combine the antibody and enzyme in a suitable buffer such as PBS. A typical molar ratio is 1:2 to 1:4 (antibody:enzyme). The total protein concentration should be in the range of 5-10 mg/mL.

-

Crosslinking Reaction: While gently stirring, add glutaraldehyde to a final concentration of 0.1-0.2%.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.

-

Quenching: Add the quenching solution to a final concentration of 100 mM to block any unreacted aldehyde groups. Incubate for 1-2 hours at room temperature.

-

Purification: Remove excess crosslinker and unreacted proteins by dialysis against PBS or by using a desalting column. The purified conjugate can be stored at 4°C.

Protocol for Sulfhydryl-Sulfhydryl Crosslinking using BMOE

This protocol is suitable for crosslinking proteins via their cysteine residues.

Materials:

-

Protein sample containing free sulfhydryl groups in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5)

-

Bismaleimidoethane (BMOE)

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., DTT or TCEP) if disulfide bonds need to be reduced

-

Quenching solution (e.g., buffer containing a free thiol like cysteine or β-mercaptoethanol)

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein sample by incubating with a reducing agent. Remove the reducing agent using a desalting column. The protein should be in a buffer at pH 6.5-7.5.

-

BMOE Stock Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of BMOE in anhydrous DMSO or DMF.

-

Crosslinking Reaction: Add the BMOE stock solution to the protein sample to a final concentration of 0.5-5 mM.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.

-

Quenching: Stop the reaction by adding a quenching solution containing a free thiol.

-

Analysis: Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry.

Workflow for Crosslinking Mass Spectrometry (XL-MS)

Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and gaining structural insights into protein complexes. The general workflow is illustrated below.

This workflow begins with the crosslinking of a protein sample, followed by enzymatic digestion to generate peptides. The resulting peptide mixture, which contains linear peptides, loop-linked peptides, and intermolecularly crosslinked peptides, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is used to identify the crosslinked peptides from the complex MS/MS data, providing information on which proteins are interacting and at which specific residues.

Conclusion

Homobifunctional crosslinkers are versatile and powerful tools for protein conjugation, enabling the study of protein interactions and the construction of novel biomolecular conjugates. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is essential for the successful design and execution of crosslinking experiments. This guide provides the foundational knowledge, quantitative data, and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize these reagents to advance their scientific objectives.

References

An In-depth Technical Guide to the Applications of Bis-PEG7-acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG7-acid, a homobifunctional crosslinker, has emerged as a pivotal tool in modern drug discovery. Its distinct chemical architecture, featuring a hydrophilic seven-unit polyethylene glycol (PEG) spacer flanked by two terminal carboxylic acid groups, offers a unique combination of properties that enhance the solubility, stability, and pharmacokinetic profiles of complex bioconjugates. This technical guide provides a comprehensive overview of the core applications of Bis-PEG7-acid, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized nanoparticle drug delivery systems. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to equip researchers with the practical knowledge required to effectively utilize this versatile linker in their drug development endeavors.

Introduction to Bis-PEG7-acid

Bis-PEG7-acid is a polyethylene glycol derivative characterized by a discrete chain length of seven ethylene glycol units, terminating in a carboxylic acid at each end. This homobifunctional nature allows for the sequential or simultaneous conjugation of two different molecules, typically through the formation of stable amide bonds.[1][2] The PEG spacer is a critical feature, imparting increased hydrophilicity to the resulting conjugate, which can be highly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[3][4]

The carboxylic acid functional groups are reactive towards primary amines in the presence of carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3] This chemistry provides a reliable method for conjugating a wide range of biomolecules, including proteins, peptides, and small molecule ligands.

Physicochemical Properties

While specific quantitative data for Bis-PEG7-acid is not extensively published, the general properties of dicarboxylic acid-terminated PEGs can be inferred.

| Property | Description |

| Molecular Formula | C18H34O11 |

| Molecular Weight | 426.5 g/mol |

| Appearance | Typically a white or off-white waxy solid or viscous liquid. |

| Solubility | Highly soluble in water and polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Insoluble in nonpolar solvents like ether. |

| Stability | The ether linkages in the PEG backbone are generally stable to hydrolysis under neutral pH conditions. However, the ester bonds formed after conjugation can be susceptible to hydrolysis, which is a key consideration in prodrug design. Oxidative degradation can occur at elevated temperatures or in the presence of oxygen. |

| Reactivity | The terminal carboxylic acids readily react with primary amines in the presence of activating agents (e.g., EDC, HATU) to form stable amide bonds. |

| Storage | Should be stored at -20°C in a desiccated environment to prevent degradation. |

Applications in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Bis-PEG7-acid is an effective linker for PROTAC synthesis due to its optimal length and flexibility, which are crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.

Mechanism of Action of a BCR-ABL PROTAC

A clinically relevant example is the targeting of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). A PROTAC designed with a Bis-PEG7-acid linker can effectively induce the degradation of BCR-ABL.

The following diagram illustrates the signaling pathway and the mechanism of a BCR-ABL PROTAC.

References

The Strategic Application of Bis-PEG7-acid as a Hydrophilic Linker in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Bis-PEG7-acid as a linker in the design and development of antibody-drug conjugates (ADCs). As the field of targeted cancer therapy continues to advance, the linker connecting the monoclonal antibody to the cytotoxic payload has emerged as a pivotal component influencing the efficacy, safety, and pharmacokinetic profile of ADCs. Bis-PEG7-acid, a homobifunctional linker featuring a discrete seven-unit polyethylene glycol (PEG) chain, offers significant advantages in optimizing ADC performance through its hydrophilicity and defined length.

Introduction to Bis-PEG7-acid and its Role in ADCs

Bis-PEG7-acid is a chemical linker characterized by a central heptaethylene glycol chain flanked by two terminal carboxylic acid groups[1]. This structure imparts a high degree of hydrophilicity, which is instrumental in addressing some of the key challenges in ADC development, such as the aggregation of ADCs carrying hydrophobic payloads[2][3]. The terminal carboxylic acids can be readily activated, typically as N-hydroxysuccinimide (NHS) esters, to react with primary amines, such as the lysine residues on the surface of monoclonal antibodies, forming stable amide bonds[1][4].

The incorporation of a PEG spacer, such as the PEG7 unit in Bis-PEG7-acid, has been shown to improve the solubility and stability of ADCs. This enhanced hydrophilicity can lead to improved pharmacokinetics, including a longer circulation half-life and reduced non-specific clearance. Furthermore, the defined length of the PEG chain in Bis-PEG7-acid allows for the synthesis of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), a critical quality attribute that directly impacts the therapeutic window of the ADC.

The choice between a cleavable and a non-cleavable linker strategy is a critical decision in ADC design. While Bis-PEG7-acid itself forms a stable, non-cleavable linkage when conjugated to an antibody and a payload, its fundamental structure can be incorporated into more complex linker designs that include cleavable moieties. These cleavable linkers are designed to release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, reducing environments, or the presence of specific enzymes. Non-cleavable linkers, on the other hand, rely on the complete degradation of the antibody in the lysosome to release the payload, which can lead to greater stability in circulation and a wider therapeutic window.

Physicochemical Properties and Synthesis

Bis-PEG7-acid is a well-defined chemical entity with the molecular formula C18H34O11 and a molecular weight of 426.45 g/mol . Its structure consists of a flexible chain of seven repeating ethylene glycol units, which provides a desirable balance of hydrophilicity and length.

The synthesis of Bis-PEG7-acid for use in ADCs typically involves multi-step organic synthesis to build the PEG chain and introduce the terminal carboxylic acid functionalities. For conjugation to antibodies, the carboxylic acid groups are often activated to NHS esters to facilitate efficient and specific reaction with lysine residues.

Quantitative Data on ADCs Utilizing PEG Linkers

The following tables summarize representative quantitative data for ADCs that incorporate PEG linkers. While specific data for Bis-PEG7-acid is not always available in comparative studies, the data for other discrete PEG linkers provide valuable insights into the impact of PEGylation on ADC performance.

Table 1: Drug-to-Antibody Ratio (DAR) of PEGylated ADCs

| Antibody-Payload | Linker Type | Conjugation Method | Average DAR | Reference |

| Trastuzumab-MMAE | mPEG24-Val-Lys-PAB | Cysteine-based | 7.8 | |

| RS7-MMAE | mPEG24-Val-Lys-PAB | Cysteine-based | 4 or 8 | |

| Anti-CD30-MMAE | Bis-sulfone PEG4 | Cysteine re-bridging | 4 | |

| Trastuzumab-Exatecan | Hydrophilic PEG linker | Site-specific | 8 |

Table 2: In Vitro Cytotoxicity (IC50) of PEGylated ADCs

| Cell Line | ADC | Linker | IC50 (nM) | Reference |

| Karpas-299 (CD30+) | Brentuximab-MMAE (Adcetris®) | Val-Cit-PABC | 0.016 | |

| Karpas-299 (CD30+) | brentuximab-MMAE | PEG4-Glu-Val-Cit-PABC | 0.035 | |

| BT-474 (HER2+) | Trastuzumab-MMAE | Disulfide rebridging | ~1 | |

| NCI-N87 (HER2+) | ZHER2-MMAE | SMCC (no PEG) | ~0.1 | |

| NCI-N87 (HER2+) | ZHER2-MMAE | PEG4K | ~0.65 | |

| NCI-N87 (HER2+) | ZHER2-MMAE | PEG10K | ~2.25 |

Table 3: In Vivo Efficacy of PEGylated ADCs in Xenograft Models

| Xenograft Model | ADC Treatment | Dose | Tumor Growth Inhibition (%) | Reference |

| NCI-N87 | T-DM1 | 3.6 mg/kg | Significant | |

| NCI-N87 | T-PBD (DAR 2) | 1 mg/kg | 60% overall response | |

| MDA-MB-453 | T-DM1 | 3.6 mg/kg | Significant | |

| High Expression DU145-PSMA | VH2-VH1-DGN549 | 30 µg/kg | Significant |

Table 4: Pharmacokinetic Parameters of PEGylated ADCs

| ADC | PEG Length | Clearance Rate (mL/day/kg) | Half-life (t1/2) | Reference |

| Non-targeted ADC-MMAE | PEG0 | High | Short | |

| Non-targeted ADC-MMAE | PEG8 | Low | Long | |

| Non-targeted ADC-MMAE | PEG12 | Low | Long | |

| ZHER2-MMAE | No PEG | - | ~1 hour | |

| ZHER2-MMAE | PEG4K | - | ~2.5 hours | |

| ZHER2-MMAE | PEG10K | - | ~11.2 hours |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of ADCs. The following sections provide representative protocols for key experiments in ADC development.

ADC Conjugation via NHS Ester-Mediated Lysine Coupling

This protocol describes the conjugation of a drug-linker construct containing an NHS ester to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Drug-Linker-NHS ester dissolved in an organic solvent (e.g., DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Adjust the pH of the mAb solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate. The final antibody concentration should be between 2-10 mg/mL. Ensure the antibody solution is free of amine-containing buffers or stabilizers.

-

Drug-Linker-NHS Ester Preparation: Prepare a stock solution of the Drug-Linker-NHS ester in anhydrous DMSO at a concentration of 10-20 mM.

-

Conjugation Reaction: Add the desired molar excess of the Drug-Linker-NHS ester solution to the antibody solution while gently vortexing. A typical starting molar ratio is 10:1 (linker:antibody).

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation, protected from light.

-

Purification: Remove the unreacted drug-linker and byproducts by size exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with PBS.

-

Characterization: Determine the protein concentration and the drug-to-antibody ratio (DAR) of the purified ADC.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species in an ADC preparation.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

-

ADC sample

Procedure:

-

Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 20-50 µg of the ADC sample.

-

Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values due to increased hydrophobicity.

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

-

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the in vitro cytotoxicity of ADCs.

Materials:

-

Cancer cell lines (target antigen-positive and -negative)

-

Complete cell culture medium

-

96-well plates

-

ADC test sample and controls (e.g., unconjugated antibody, free drug)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Add 100 µL of the diluted samples to the respective wells.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations of Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in ADC development.

Caption: Workflow for ADC conjugation via NHS ester chemistry.

Caption: Workflow for DAR determination by HIC-HPLC.

Caption: Workflow for in vitro cytotoxicity MTT assay.

Caption: General mechanism of action for an ADC.

Conclusion

Bis-PEG7-acid serves as a valuable and versatile linker for the development of antibody-drug conjugates. Its discrete and hydrophilic nature addresses key challenges associated with ADC stability, solubility, and homogeneity. By providing a defined spacer between the antibody and the cytotoxic payload, Bis-PEG7-acid can contribute to an improved pharmacokinetic profile and a wider therapeutic index. The experimental protocols and conceptual workflows presented in this guide provide a framework for the rational design, synthesis, and evaluation of ADCs incorporating this and other PEGylated linkers. As the field of ADCs continues to evolve, the strategic selection and design of linkers like Bis-PEG7-acid will remain a cornerstone of developing safer and more effective targeted cancer therapies.

References

The Strategic Application of Bis-PEG7-acid in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker component, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker chemistries, polyethylene glycol (PEG) linkers are widely employed due to their advantageous properties. This guide focuses on the specific application of Bis-PEG7-acid, a bifunctional linker with a discrete seven-unit PEG chain, in the development of next-generation PROTACs.

The Role and Advantages of Bis-PEG7-acid in PROTAC Design

Bis-PEG7-acid offers a compelling combination of features that address key challenges in PROTAC development:

-

Enhanced Solubility and Physicochemical Properties: The hydrophilic nature of the PEG7 chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules. This is crucial for their formulation and bioavailability. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, further enhancing interaction with aqueous environments.

-

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexibility of PEG linkers allows them to adopt conformations that can shield the PROTAC's polar surface area, creating a more compact structure that can better traverse the cell membrane.[1] The defined length of the PEG7 linker provides a predictable impact on these properties.

-

Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable complex. The 28-atom length of a PEG7 linker often provides the necessary distance and flexibility to orient the POI and E3 ligase for efficient ubiquitination.

-

Synthetic Tractability: Bis-PEG7-acid provides two carboxylic acid functional groups, enabling straightforward and versatile conjugation to amine-functionalized warheads and E3 ligase ligands through amide bond formation.

Data Presentation: Performance of PROTACs with PEG Linkers

While specific and comprehensive public data for PROTACs utilizing a Bis-PEG7-acid linker is limited, the following tables summarize representative quantitative data for PROTACs employing PEG linkers of varying lengths. This data illustrates the impact of the linker on key performance metrics.

| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC A | BRD4 | VHL | PEG4 | 15 | >90 | HeLa |

| PROTAC B | BRD4 | VHL | PEG6 | 5 | >95 | HeLa |

| PROTAC C | BTK | CRBN | PEG6 | 2.2 | 97 | Mino |

| PROTAC D | TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | Not Specified |

| PROTAC E | ERα | VHL | 16-atom PEG | <1 | ~100 | MCF7 |

Note: Data is compiled from various sources and is intended for illustrative purposes. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

| PROTAC | Target Protein | E3 Ligase | Linker Composition | Binary Binding Affinity (Kd, nM) | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) |

| MZ1 | BRD4 (BD2) | VHL | PEG-based | 98 (to VHL) | 4.4 | 22 |

| AT1 | BRD4 (BD2) | VHL | PEG-based | 180 (to VHL) | 18 | 10 |

Note: Cooperativity (α) is a measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. α > 1 indicates positive cooperativity, which is often desirable for potent degradation.

| Compound | Permeability (Papp, 10⁻⁶ cm/s) - PAMPA | Permeability (Papp, 10⁻⁶ cm/s) - Caco-2 (A-B) | Efflux Ratio (B-A / A-B) |

| Representative PROTAC 1 | <0.5 | 0.2 | 15.0 |

| Representative PROTAC 2 | 1.2 | 0.8 | 5.2 |

Note: Permeability can be significantly influenced by the overall physicochemical properties of the PROTAC molecule, not just the linker.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

Synthesis of a PROTAC using Bis-PEG7-acid

This protocol describes a general two-step amide coupling procedure.

Materials:

-

Warhead-NH2 (amine-functionalized POI ligand)

-

E3-ligand-NH2 (amine-functionalized E3 ligase ligand)

-

Bis-PEG7-acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

HPLC purification system

Step 1: Mono-functionalization of Bis-PEG7-acid

-

Dissolve Bis-PEG7-acid (1.2 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.4 eq) and stir for 15 minutes at room temperature.

-

Add Warhead-NH2 (1 eq) to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, purify the mono-functionalized Warhead-PEG7-acid intermediate by reverse-phase HPLC.

Step 2: Coupling to the E3 Ligase Ligand

-

Dissolve the purified Warhead-PEG7-acid (1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.4 eq) and stir for 15 minutes at room temperature.

-

Add E3-ligand-NH2 (1.1 eq) to the reaction mixture.

-

Stir at room temperature overnight, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC conjugate by reverse-phase HPLC.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Materials:

-

Cultured cells expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-